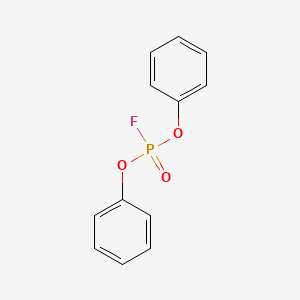amino}benzoyl)amino]pentanedioic acid CAS No. 51865-70-4](/img/structure/B14006442.png)
3-[(4-{[(Benzyloxy)carbonyl](methyl)amino}benzoyl)amino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid is a complex organic compound with the molecular formula C21H22N2O7 This compound is characterized by its intricate structure, which includes a benzyloxycarbonyl group, a methylamino group, and a pentanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzyloxycarbonyl chloride with methylamine to form the benzyloxycarbonyl methylamine intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the carbonyl groups results in alcohols .
Applications De Recherche Scientifique
3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The compound can also interact with enzymes, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4-{[(Benzyloxy)carbonyl]amino}benzoyl)amino]butanedioic acid
- 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid
- 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]hexanedioic acid
Uniqueness
The presence of both benzyloxycarbonyl and methylamino groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
51865-70-4 |
|---|---|
Formule moléculaire |
C21H22N2O7 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
3-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N2O7/c1-23(21(29)30-13-14-5-3-2-4-6-14)17-9-7-15(8-10-17)20(28)22-16(11-18(24)25)12-19(26)27/h2-10,16H,11-13H2,1H3,(H,22,28)(H,24,25)(H,26,27) |
Clé InChI |
CRYCXKRPCVIKDF-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)C(=O)NC(CC(=O)O)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)

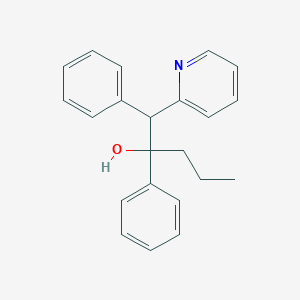
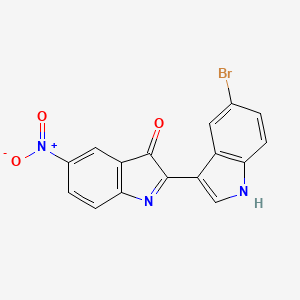
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
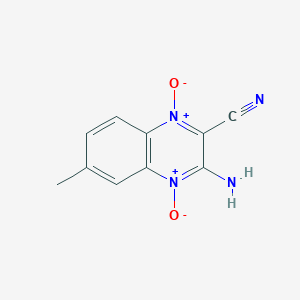
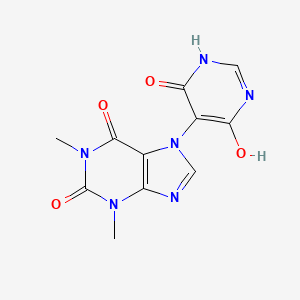
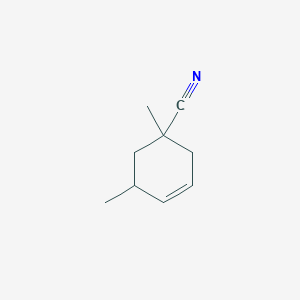

![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
